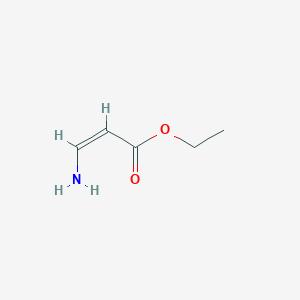

(Z)-ethyl 3-aminoacrylate

CAS No.: 77570-30-0

Cat. No.: VC2688242

Molecular Formula: C5H9NO2

Molecular Weight: 115.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77570-30-0 |

|---|---|

| Molecular Formula | C5H9NO2 |

| Molecular Weight | 115.13 g/mol |

| IUPAC Name | ethyl (Z)-3-aminoprop-2-enoate |

| Standard InChI | InChI=1S/C5H9NO2/c1-2-8-5(7)3-4-6/h3-4H,2,6H2,1H3/b4-3- |

| Standard InChI Key | FABIVEGAPONRAI-ARJAWSKDSA-N |

| Isomeric SMILES | CCOC(=O)/C=C\N |

| SMILES | CCOC(=O)C=CN |

| Canonical SMILES | CCOC(=O)C=CN |

Introduction

Chemical Structure and Properties

(Z)-Ethyl 3-aminoacrylate is characterized by a molecular formula of C5H9NO2 and a molecular weight of 115.13 g/mol . The compound features a unique stereospecific arrangement where the amino group at position 3 and the ethyl ester moiety are oriented on the same side of the carbon-carbon double bond, which is designated by the Z-configuration prefix . This specific stereochemistry influences its reactivity profile and applications in various synthetic pathways.

Physical and Chemical Properties

The physical and chemical properties of (Z)-ethyl 3-aminoacrylate provide crucial insights into its behavior in different reaction environments. The table below summarizes the key properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C5H9NO2 |

| Molecular Weight | 115.13 g/mol |

| IUPAC Name | ethyl (Z)-3-aminoprop-2-enoate |

| CAS Number | 77570-30-0 |

| XLogP3-AA | 0.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 52.3 Ų |

| Monoisotopic Mass | 115.063328530 Da |

These properties indicate that (Z)-ethyl 3-aminoacrylate has moderate lipophilicity (XLogP3-AA: 0.6) and hydrogen bonding capabilities that influence its solubility and reactivity patterns . The moderate polar surface area (52.3 Ų) suggests potential for membrane permeability, which is relevant for its applications in biological systems and pharmaceutical development.

Structural Characterization

Spectroscopic Analysis

The structural confirmation of (Z)-ethyl 3-aminoacrylate typically employs several spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinctive signals for the vinyl protons, with coupling constants that confirm the Z-configuration. The amine protons typically appear at chemical shifts around δ 5.2–5.8 ppm . The ethyl ester group shows characteristic signals for the methylene quartet and methyl triplet.

Infrared (IR) spectroscopy displays characteristic stretching frequencies for the C=O bond (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹), which provide confirmation of the functional groups present in the molecule .

X-ray crystallography studies can definitively confirm the Z-configuration by revealing bond angles (approximately 120° for C=C-N) and the spatial arrangement of the molecule .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of (Z)-ethyl 3-aminoacrylate, each with specific advantages depending on the desired scale and purity.

Common Synthetic Routes

One established method involves the reaction of ethyl acrylate with ammonia or primary amines under controlled conditions . The reaction proceeds through a nucleophilic addition followed by elimination, leading to the formation of the desired Z-isomer with good stereoselectivity.

Another synthetic pathway utilizes ethyl 3-bromoacrylate as a starting material, which undergoes nucleophilic substitution with ammonia to yield (Z)-ethyl 3-aminoacrylate . This approach often provides better stereochemical control but requires handling of more reactive and potentially hazardous halogenated intermediates.

Industrial Production Methods

In industrial settings, continuous flow reactors are employed for the large-scale production of (Z)-ethyl 3-aminoacrylate . These systems offer precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yields. The industrial synthesis often involves the reaction of (meth)acryloyl chloride with alcohols in the presence of bases like triethylamine.

Reaction Conditions

Optimal reaction conditions for synthesizing (Z)-ethyl 3-aminoacrylate typically include:

-

Temperature range: 20°C to 200°C, with optimal yields observed between 90°C and 130°C

-

Reaction time: Approximately 2 to 20 hours, depending on specific reagents and conditions

-

Solvent systems: Alcoholic solvents are commonly used, with the alcohol amount ranging from 2 to 20 times the amount of the starting materials

-

Catalysts: Various bases are employed to facilitate the reaction, with the specific choice depending on the desired stereoselectivity and yield

Chemical Reactivity

The reactivity of (Z)-ethyl 3-aminoacrylate is primarily determined by its functional groups: the nucleophilic amino group, the electrophilic ester carbonyl, and the reactive carbon-carbon double bond.

Oxidation Reactions

The amino group in (Z)-ethyl 3-aminoacrylate can undergo oxidation to form nitro or nitroso derivatives when treated with appropriate oxidizing agents such as potassium permanganate or hydrogen peroxide. These oxidation products serve as valuable intermediates in the synthesis of nitrogen-containing heterocycles.

Reduction Reactions

Reduction of (Z)-ethyl 3-aminoacrylate can occur at multiple sites:

-

The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride

-

The carbon-carbon double bond can undergo hydrogenation in the presence of catalysts such as palladium on carbon

-

Combinations of these reductions can yield saturated amino alcohols

Substitution Reactions

The amino group functions as a nucleophile, participating in various substitution reactions with electrophiles such as alkyl halides or acyl chlorides. These reactions produce functionalized aminoacrylates that serve as building blocks for more complex molecules.

Cyclization Reactions

One of the most significant applications of (Z)-ethyl 3-aminoacrylate is in cyclization reactions, where it serves as a key precursor for the synthesis of heterocyclic compounds. For example, it reacts with carboxylic acid amides in the presence of bases to form 4-hydroxypyrimidines .

Applications in Synthesis

Heterocyclic Synthesis

(Z)-Ethyl 3-aminoacrylate serves as an essential building block for the construction of various heterocyclic scaffolds, which form the core structures of many pharmaceutical compounds . These heterocyclic scaffolds include:

-

Pyrimidines: (Z)-Ethyl 3-aminoacrylate reacts with carboxylic acid amides to form 4-hydroxypyrimidines under basic conditions

-

Pyrroles: Through cyclization reactions with 1,3-dicarbonyl compounds

-

Pyrazoles: Via reactions with hydrazine derivatives

-

Quinolines: Through cyclocondensation with o-aminobenzaldehydes

Pharmaceutical Applications

The diverse reactivity of (Z)-ethyl 3-aminoacrylate makes it valuable in pharmaceutical synthesis. Derivatives of this compound have shown antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound serves as a precursor for synthesizing β-amino acids and their derivatives, which are crucial components in many bioactive compounds and pharmaceuticals.

Polymer Science Applications

In polymer chemistry, (Z)-ethyl 3-aminoacrylate and its derivatives function as monomers for synthesizing specialized polymers. Particularly noteworthy is their role in developing miktoarm star polymers, which show promise as drug delivery systems due to their ability to encapsulate therapeutic agents efficiently.

Biological Relevance

Relationship to Amino Acid Metabolism

The 3-aminoacrylate structure, which forms the core of (Z)-ethyl 3-aminoacrylate, plays a significant role in amino acid metabolism. The compound is structurally related to 3-aminoacrylate, which is involved in various biological pathways, including the formation of new amino acids when nucleophiles add to the aminoacrylate system .

Enzymatic Interactions

Research has identified specific enzymatic interactions involving aminoacrylate compounds. For instance, the RutC protein of Escherichia coli has been demonstrated to possess 3-aminoacrylate deaminase activity, facilitating the conversion of 3-aminoacrylate to malonate semialdehyde . This enzymatic pathway is part of the complex network of amino acid metabolism and nitrogen utilization in bacterial systems.

The kinetic parameters for RutC-catalyzed deamination of 3-aminoacrylate reveal that this enzyme significantly increases the rate of conversion compared to spontaneous deamination. Under optimal conditions, spontaneous deamination occurs with an apparent Vmax of approximately 9 nmoles/min, while the enzyme-catalyzed reaction proceeds much more rapidly .

Comparative Analysis

Comparison with Similar Compounds

Several compounds share structural similarities with (Z)-ethyl 3-aminoacrylate, each with distinct properties and applications:

| Compound | Molecular Formula | Key Differences | Applications |

|---|---|---|---|

| Methyl 3-aminoacrylate | C4H7NO2 | Contains methyl ester instead of ethyl ester; smaller molecular size | Similar applications but with different solubility and reactivity patterns |

| Ethyl acrylate | C5H8O2 | Lacks amino group | Primarily used in polymer synthesis; less diverse reactivity |

| (Z)-ethyl 3-aminocrotonate | C6H11NO2 | Contains additional methyl group | Specialized applications in heterocyclic synthesis |

| Butyl 3-aminoacrylate | C7H13NO2 | Contains butyl ester; larger, more lipophilic | Enhanced lipophilicity for specific applications |

This comparison highlights the unique position of (Z)-ethyl 3-aminoacrylate within this family of compounds. Its specific combination of the Z-configuration, ethyl ester, and amino functional groups provides a balance of reactivity, solubility, and synthetic utility that makes it particularly valuable in organic synthesis.

Current Research and Future Perspectives

Current research on (Z)-ethyl 3-aminoacrylate focuses on expanding its applications in medicinal chemistry, developing more efficient stereoselective synthesis methods, and exploring its potential in materials science.

Emerging Applications

Recent studies have explored the use of (Z)-ethyl 3-aminoacrylate and its derivatives in developing antimicrobial agents, with promising results against various bacterial strains. The compound's ability to form stable complexes with certain biomolecules suggests potential applications in drug design and development beyond its traditional role as a synthetic intermediate.

In polymer science, research continues to explore the use of (Z)-ethyl 3-aminoacrylate derivatives in creating specialized polymers with tailored properties for applications ranging from drug delivery systems to advanced materials with specific mechanical or thermal characteristics.

Synthetic Methodology Advances

Advances in synthetic methodology aim to improve the stereoselectivity, yield, and sustainability of (Z)-ethyl 3-aminoacrylate production. These include:

-

Development of catalytic systems that enhance Z-selectivity

-

Green chemistry approaches that reduce solvent use and hazardous waste

-

Continuous flow processing methods that improve efficiency and scalability

-

Enzymatic approaches inspired by natural aminoacrylate processing systems

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume